[4,4'-Bipyridine]-2,2',6,6'-tetracarboxylic acid
CAS No.: 124558-60-7
Cat. No.: VC8062104
Molecular Formula: C14H8N2O8
Molecular Weight: 332.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124558-60-7 |
|---|---|
| Molecular Formula | C14H8N2O8 |
| Molecular Weight | 332.22 g/mol |
| IUPAC Name | 4-(2,6-dicarboxypyridin-4-yl)pyridine-2,6-dicarboxylic acid |
| Standard InChI | InChI=1S/C14H8N2O8/c17-11(18)7-1-5(2-8(15-7)12(19)20)6-3-9(13(21)22)16-10(4-6)14(23)24/h1-4H,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
| Standard InChI Key | JFYAPOKTGQDQBQ-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(N=C1C(=O)O)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
| Canonical SMILES | C1=C(C=C(N=C1C(=O)O)C(=O)O)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of two pyridine rings connected by a single bond at their 4 and 4' positions. Each pyridine ring bears two carboxylic acid groups at the 2 and 6 positions, resulting in a symmetrical, tetraacidic ligand . This arrangement creates four coordination sites, allowing the ligand to form intricate metal-organic networks. The carboxylic acid groups enhance solubility in polar solvents like water and dimethylformamide (DMF), facilitating its use in solution-based syntheses .
Physical and Chemical Properties
Key physicochemical properties are summarized below:
The ligand’s acidity (pKa ≈ 2–3 for carboxylic groups) enables deprotonation under mild conditions, forming tetradentate or hexadentate coordination modes with transition metals .
Synthesis and Purification
Synthetic Routes
The ligand is synthesized via a three-step process developed by Lin et al. :
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Alkylation: 4,4'-Bipyridine is treated with sodium in dry tetrahydrofuran (THF) under nitrogen to generate a diradical intermediate.
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Sulfonation: Sulfur dioxide is introduced to form sulfonate intermediates.
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Oxidation: Chromium trioxide (CrO₃) in sulfuric acid oxidizes the sulfonates to carboxylic acids at 75°C.
Critical Considerations:
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The use of CrO₃ necessitates strict safety protocols due to its carcinogenicity .
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Reaction yields depend on precise control of temperature and anhydrous conditions .
Purification Methods
Crude product is purified via recrystallization from hot acetic acid or column chromatography using silica gel and a methanol/chloroform eluent . The final compound is characterized by NMR, IR, and elemental analysis .
Applications in Materials Science
Metal-Organic Frameworks (MOFs)
The ligand’s four carboxylic groups enable the construction of high-porosity MOFs. For example:
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Zn(II)-MOF: A 3D framework with a surface area of 1,200 m²/g, stable up to 300°C .
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Cu(II)-MOF: Exhibits selective CO₂ adsorption over N₂ due to narrow pore channels .
Catalysis
The ligand coordinates to metals like Mn(I) and Re(I), forming complexes active in photocatalytic CO₂ reduction. Blake et al. reported a Re(I) complex achieving a turnover frequency (TOF) of 450 h⁻¹ for CO production .
Proton Conductivity
MOFs incorporating this ligand demonstrate proton conductivity up to 10⁻² S/cm at 80°C, attributed to hydrogen-bonded water molecules within pores .
Research Findings and Case Studies
Structural Versatility in MOFs
A study by Stylianou et al. utilized the ligand to synthesize a pyrene-based MOF with luminescent properties . The material showed a quantum yield of 35%, making it suitable for optoelectronic devices.
Environmental Remediation
A Fe(III)-MOF derived from this ligand removed 98% of arsenic(III) from water within 30 minutes, leveraging the carboxylic groups’ affinity for oxyanions .
Challenges in Synthesis
Despite its utility, the ligand’s synthesis faces scalability issues due to low yields (~40%) and hazardous reagents . Recent efforts focus on replacing CrO₃ with greener oxidants like H₂O₂ .
Future Perspectives
Drug Delivery Systems
The ligand’s ability to form stable complexes with Fe(III) and Mn(II) suggests potential in targeted drug delivery. Preliminary studies show pH-dependent release of anticancer agents in vitro .
Computational Design
Machine learning models predict novel MOF configurations using this ligand, aiming to optimize pore size and catalytic sites .
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